2,8-Diazaspiro[5.5]undecane-1,7-dione
Description
2,8-Diazaspiro[5.5]undecane-1,7-dione is a spirocyclic diketone featuring two five-membered rings connected via a shared nitrogen atom. Its molecular formula is C₉H₁₄N₂O₂ (molar mass: 182.22 g/mol) . The compound’s derivatives, such as 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (C₂₃H₂₆N₂O₂; molar mass: 362.47 g/mol), are synthesized via alkylation or benzylation of the parent structure .
Properties
IUPAC Name |
2,8-diazaspiro[5.5]undecane-1,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-9(3-1-5-10-7)4-2-6-11-8(9)13/h1-6H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYYWDISYKXXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCNC2=O)C(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327382 | |
| Record name | 2,8-Diazaspiro[5.5]undecane-1,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84296-41-3 | |
| Record name | 2,8-Diazaspiro[5.5]undecane-1,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-diazaspiro[5.5]undecane-1,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[5.5]undecane-1,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diamines with cyclic anhydrides or diketones, leading to the formation of the spiro structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[5.5]undecane-1,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
2,8-Diazaspiro[5.5]undecane-1,7-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activities.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.
Industry: It can be used in the synthesis of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism by which 2,8-Diazaspiro[5.5]undecane-1,7-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Physical and Spectral Properties
Table 2: Physical and Spectral Data
Key Observations :
- Melting Points : Aryl-substituted [5.5] spiro compounds (e.g., 1-phenyl derivative, m.p. 162°C) exhibit higher melting points than [4.5] analogs (e.g., 6-phenyl variant, m.p. 73–74°C), likely due to enhanced crystallinity from aromatic interactions .
- Spectral Signatures : Alkylation eliminates NH bands in IR spectra (e.g., methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate lacks NH at 3100 cm⁻¹) .
Biological Activity
2,8-Diazaspiro[5.5]undecane-1,7-dione is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure characterized by two nitrogen atoms linked in a bicyclic arrangement. Its molecular formula is . The compound's unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it may inhibit cancer cell proliferation through various mechanisms.
- Tubulin Inhibition : The compound has been shown to bind to tubulin, disrupting microtubule dynamics essential for mitosis.
- Apoptosis Induction : It induces apoptosis in cancer cells by generating reactive oxygen species (ROS).
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) has been identified as a mechanism for cell cycle regulation disruption.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15 | Tubulin inhibition |
| MCF-7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies suggest it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Cell Membrane Disruption : The compound interferes with bacterial cell membranes.
- Inhibition of Protein Synthesis : It may inhibit the synthesis of essential proteins in bacteria.
Table 2: Antimicrobial Activity of this compound
| Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 8 | 25 ± 0.3 |
| Escherichia coli | 16 | 20 ± 0.5 |
| Pseudomonas aeruginosa | 32 | 15 ± 0.2 |
Study on Anticancer Effects
A comprehensive study assessed the anticancer effects of various diazaspiro compounds, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with specific structural modifications enhancing efficacy.
Antibacterial Evaluation
Another investigation focused on the antibacterial properties of diazaspiro derivatives revealed that modifications at the nitrogen positions significantly influenced activity against resistant bacterial strains. The study demonstrated that certain derivatives exhibited enhanced potency compared to established antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
